![molecular formula C5H6N4O B1280954 5-Aminopyrimidine-2-carboxamide CAS No. 56621-97-7](/img/structure/B1280954.png)
5-Aminopyrimidine-2-carboxamide
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Overview
Description
5-Aminopyrimidine-2-carboxamide is a synthetic building block used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 5-Aminopyrimidine-2-carboxamide, involves numerous methods . One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 5-Aminopyrimidine-2-carboxamide is C5H6N4O .
Scientific Research Applications
Anti-Inflammatory Applications
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacological Effects
Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Structure-Activity Relationships (SARs) of Pyrimidine Derivatives
This compound can be used to study the structure-activity relationships (SARs) of pyrimidine derivatives . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Safety and Hazards
5-Aminopyrimidine-2-carboxamide is used for laboratory research purposes and is not intended for drug or household use . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Future Directions
Research developments suggest that pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have potential anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
Mechanism of Action
- 5-Aminopyrimidine-2-carboxamide belongs to the class of organic compounds known as pyrimidones . These compounds contain a pyrimidine ring with a ketone group. Specifically, it contains a six-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
- While specific primary targets for this compound are not explicitly mentioned, pyrimidines in general exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
- However, anti-inflammatory effects of pyrimidines, in general, are attributed to their inhibitory response against certain vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Target of Action
Mode of Action
5-Aminopyrimidine-2-carboxamide . 🧪🔍 .
properties
IUPAC Name |
5-aminopyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNGGBTDFQAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480852 |
Source
|
Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrimidine-2-carboxamide | |
CAS RN |
56621-97-7 |
Source
|
Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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